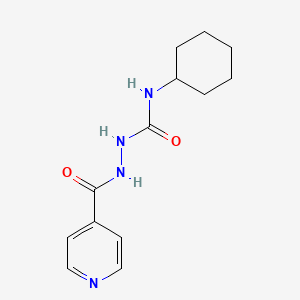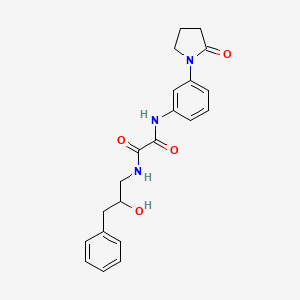![molecular formula C18H26N2O4 B2815692 tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 1820619-61-1](/img/structure/B2815692.png)
tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amines. The Boc group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of an appropriate isoindole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound may employ continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate primarily undergoes reactions involving the Boc protecting group. These include:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like DMAP or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate is used extensively in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and other complex molecules.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate
- BOC-L-HIS (TRT)-AIB-OH
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
Tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to its specific structure, which combines the Boc protecting group with an isoindole moiety. This combination provides unique reactivity and stability characteristics, making it particularly useful in the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)23-15(21)19-14-8-7-12-10-20(11-13(12)9-14)16(22)24-18(4,5)6/h7-9H,10-11H2,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDGUDPWKWHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2815609.png)


![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2815614.png)

![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)


![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2815626.png)
![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)
![n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide](/img/structure/B2815628.png)

![4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2815632.png)
